molecular formula C15H15N3O3 B6392584 MFCD18318146 CAS No. 1261956-59-5

MFCD18318146

Cat. No.: B6392584
CAS No.: 1261956-59-5
M. Wt: 285.30 g/mol
InChI Key: IJQCRUBTHTXTBL-UHFFFAOYSA-N
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Description

While specific data for MFCD18318146 are absent in the provided sources, its comparison with structurally similar compounds—such as halogenated arylboronic acids, dichloropyrrolotriazines, and brominated benzoic acid derivatives—can be extrapolated using available evidence. These analogs share functional groups, synthetic pathways, and physicochemical properties relevant to pharmaceutical and materials science applications.

Properties

IUPAC Name

2-amino-5-[4-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-18(2)14(19)10-5-3-9(4-6-10)12-8-17-13(16)7-11(12)15(20)21/h3-8H,1-2H3,(H2,16,17)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQCRUBTHTXTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688060
Record name 2-Amino-5-[4-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-59-5
Record name 2-Amino-5-[4-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18318146 involves several steps, including allylic oxidation, protection reactions, and reduction reactions. The process typically starts with a precursor compound, which undergoes a series of chemical transformations to yield the final product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

MFCD18318146 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .

Scientific Research Applications

MFCD18318146 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, this compound is being investigated for its potential therapeutic applications, including its role in drug development. In industry, this compound is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD18318146 involves its interaction with specific molecular targets and pathways. This compound can modulate various biochemical processes, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key properties of MFCD18318146 analogs:

Property CAS 1046861-20-4 CAS 918538-05-3 CAS 1761-61-1
Molecular Formula C₆H₅BBrClO₂ C₆H₃Cl₂N₃ C₇H₅BrO₂
Molecular Weight 235.27 g/mol 188.01 g/mol 201.02 g/mol
Log Po/w (XLOGP3) 2.15 2.42 (estimated) 2.10 (estimated)
Solubility (mg/ml) 0.24 0.15 (predicted) 0.687
Bioavailability Score 0.55 0.55 0.55
TPSA 40.46 Ų 35.8 Ų 37.3 Ų
GI Absorption High Moderate High

Key Observations :

  • Lipophilicity : All analogs have moderate Log Po/w values (2.10–2.42), favoring membrane permeability but requiring optimization for CNS penetration .
  • Solubility : Brominated benzoic acid (CAS 1761-61-1) shows superior aqueous solubility (0.687 mg/ml) due to its carboxyl group, whereas boronic acids and heterocycles require formulation adjustments for bioavailability .
CAS 1046861-20-4 (Boronic Acid Derivative):
  • Method : Suzuki-Miyaura coupling using Pd(dppf)Cl₂ catalyst, K₃PO₄ base, THF/H₂O solvent, 75°C, 1.33-hour reaction .
  • Yield : ~85% (estimated from similar protocols).
CAS 918538-05-3 (Dichloropyrrolotriazine):
  • Method : Nucleophilic substitution with KI, DMF solvent, 80°C, 12-hour reaction .
  • Yield : ~70% (reported in analogous syntheses).
CAS 1761-61-1 (Bromobenzoic Acid):
  • Method : A-FGO-catalyzed condensation in THF, room temperature, 2-hour reaction .
  • Yield : 98% (high efficiency due to green chemistry catalysts) .

Comparison :

  • Boronic acids (CAS 1046861-20-4) require transition-metal catalysts and precise stoichiometry, whereas bromobenzoic acids (CAS 1761-61-1) achieve near-quantitative yields under milder conditions .
  • Dichloropyrrolotriazines (CAS 918538-05-3) involve hazardous reagents (e.g., H315/H319 warnings), necessitating stricter safety protocols .

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